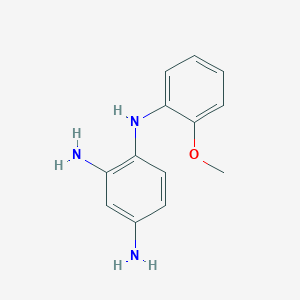

N1-(2-Methoxyphenyl)benzene-1,2,4-triamine

概要

説明

N1-(2-Methoxyphenyl)benzene-1,2,4-triamine is an organic compound with the molecular formula C13H15N3O It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzene ring substituted with three amine groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Methoxyphenyl)benzene-1,2,4-triamine typically involves the reaction of 2-methoxyaniline with 1,2,4-trichlorobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired triamine compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques.

化学反応の分析

Types of Reactions

N1-(2-Methoxyphenyl)benzene-1,2,4-triamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Various nucleophiles; often requires a catalyst or elevated temperatures.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amine derivatives.

Substitution: Compounds with different functional groups replacing the amine groups.

科学的研究の応用

Cancer Treatment

N1-(2-Methoxyphenyl)benzene-1,2,4-triamine has been studied for its potential in treating non-small cell lung cancer (NSCLC), especially in cases where resistance to existing therapies arises due to mutations in the EGFR gene. The T790M mutation is a common resistance mechanism that limits the efficacy of first-line EGFR inhibitors. Research indicates that compounds similar to this compound can selectively inhibit mutant forms of EGFR while sparing wild-type receptors, thereby reducing side effects associated with traditional therapies .

Table 1: Summary of Studies on this compound and Related Compounds

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that yield high-purity products suitable for further biological evaluation. Techniques such as silica gel column chromatography are employed for purification post-synthesis . The characterization typically involves spectroscopic methods to confirm the structure and purity of the compound.

Clinical Trials

Several clinical trials have been conducted using compounds structurally related to this compound. For instance:

- Study on NSCLC Patients : A trial assessed the efficacy of a similar EGFR inhibitor in patients with T790M mutations. Results indicated significant tumor reduction and manageable side effects, supporting further development .

Preclinical Models

Preclinical studies using xenograft models have shown promising results for compounds targeting mutant EGFR pathways. These models provide critical insights into dosage optimization and therapeutic windows necessary for clinical application .

作用機序

The mechanism of action of N1-(2-Methoxyphenyl)benzene-1,2,4-triamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by the compound’s functional groups, which form specific bonds with the target molecules.

類似化合物との比較

Similar Compounds

N1-(2-Hydroxyphenyl)benzene-1,2,4-triamine: Similar structure but with a hydroxy group instead of a methoxy group.

N1-(2-Methylphenyl)benzene-1,2,4-triamine: Similar structure but with a methyl group instead of a methoxy group.

N1-(2-Chlorophenyl)benzene-1,2,4-triamine: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N1-(2-Methoxyphenyl)benzene-1,2,4-triamine is unique due to the presence of the methoxy group, which influences its chemical reactivity and interactions with biological targets. The methoxy group can enhance the compound’s solubility and stability, making it a valuable compound for various applications.

生物活性

N1-(2-Methoxyphenyl)benzene-1,2,4-triamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and neuroprotective properties based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzene ring substituted with a methoxy group and a triamine functional group. Its molecular formula is , indicating a moderate molecular weight conducive to biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing the 1,2,4-triazole ring, which is structurally related to this compound. For instance, derivatives of 1,2,4-triazoles have shown significant activity against various Gram-positive bacteria, including multidrug-resistant strains. The mechanism often involves inhibition of bacterial DNA synthesis through interference with DNA gyrase activity .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| 1,2,4-Triazole Derivative A | Staphylococcus aureus | 5 µg/mL | DNA gyrase inhibition |

| 1,2,4-Triazole Derivative B | Escherichia coli | 10 µg/mL | Disruption of nucleic acid synthesis |

| This compound | Bacillus subtilis | TBD | TBD |

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies indicate that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves modulation of key signaling pathways such as the EGFR pathway .

Case Study: EGFR Inhibition

In a study evaluating compounds for their ability to inhibit EGFR mutations associated with non-small-cell lung cancer (NSCLC), several derivatives showed promising results. These compounds were effective in reducing tumor size in preclinical models and demonstrated a favorable safety profile when tested in vivo .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. For example, related compounds have been shown to inhibit apoptosis in neuronal cells during conditions such as intracerebral hemorrhage. This effect is primarily attributed to the modulation of ion channels and neurotransmitter receptors like GABA .

Table 2: Neuroprotective Activity of Related Compounds

| Compound | Model | Effect Observed | Mechanism |

|---|---|---|---|

| Benzene Derivative A | Intracerebral Hemorrhage | Reduced apoptosis | Sodium ion channel inhibition |

| Benzene Derivative B | Neurodegenerative Disease Model | Increased neuronal survival | GABA receptor activation |

特性

IUPAC Name |

1-N-(2-methoxyphenyl)benzene-1,2,4-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-17-13-5-3-2-4-12(13)16-11-7-6-9(14)8-10(11)15/h2-8,16H,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQMOESVDKRGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=C(C=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269006 | |

| Record name | N1-(2-Methoxyphenyl)-1,2,4-benzenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106270-43-3 | |

| Record name | N1-(2-Methoxyphenyl)-1,2,4-benzenetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106270-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-(2-Methoxyphenyl)-1,2,4-benzenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。